Product packaging for Sorbitol methacrylate(Cat. No.:CAS No. 108175-19-5)

Sorbitol methacrylate

Cat. No.: B6298420
CAS No.: 108175-19-5
M. Wt: 268.26 g/mol
InChI Key: YJJBIWJQZNMPIB-VFQQELCFSA-N
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Description

Contextualization of Renewable Feedstocks in Polymer Chemistry

The depletion of fossil fuels and growing environmental concerns have necessitated a shift towards renewable feedstocks for the production of polymers. mpg.de Biomass, including plant-based materials like starch and cellulose (B213188), presents a vast and sustainable alternative to traditional petroleum-based resources. umn.eduulprospector.com The utilization of renewable carbon sources, such as biomass and even CO2, can significantly reduce greenhouse gas emissions associated with polymer production. d-nb.info This transition is not merely a substitution of raw materials but a fundamental change in the chemical industry, driving innovation in green chemistry and sustainable manufacturing processes. cas.org

Renewable feedstocks offer a diverse array of chemical building blocks. ulprospector.com For instance, polysaccharides like starch and cellulose, proteins, and plant oils can be chemically modified or broken down into monomers for polymerization. ulprospector.com Lignin, a complex polymer found in plant cell walls, is another abundant and underutilized renewable resource with potential for creating novel polymeric materials. mpg.de The development of bio-based polymers from these feedstocks is a critical step towards a more circular and sustainable economy. cas.org

Significance of Polyol-Derived Monomers for Sustainable Materials

Polyols, organic compounds containing multiple hydroxyl groups, are key components in the synthesis of a wide variety of polymers, most notably polyurethanes. mdpi.comroquette.com The global market for polyols is substantial and continues to grow, with a significant portion traditionally derived from petrochemicals. acs.org The shift towards bio-based polyols, derived from renewable resources, is a crucial aspect of creating more sustainable polymer systems. mdpi.comresearchgate.net

Sorbitol, a sugar alcohol readily obtained from the reduction of glucose, is an important bio-based polyol. roquette.com Its rigid and chiral structure can impart unique properties, such as high glass transition temperatures, to the resulting polymers. acs.org The use of sorbitol and its derivatives, like isosorbide (B1672297), as monomers allows for the creation of high-performance, bio-based polymers with applications ranging from coatings and adhesives to biomedical devices. roquette.commdpi.com The development of these polyol-derived monomers is a testament to the potential of biomass to produce value-added chemicals and materials that can compete with and even outperform their fossil-based counterparts. researchgate.net

Overview of Sorbitol Methacrylate (B99206) and its Structural Derivatives

Sorbitol methacrylate is a monomer synthesized by the esterification of sorbitol with methacrylic acid or its derivatives. This process attaches a polymerizable methacrylate group to the sorbitol backbone. The resulting molecule combines the inherent hydrophilicity and biocompatibility of sorbitol with the reactive nature of the methacrylate group, making it a valuable building block for a variety of polymers. The polymerization of this compound, typically through free-radical polymerization, can lead to the formation of cross-linked networks with desirable mechanical properties and thermal stability.

Several structural derivatives of sorbitol are also significant in polymer science, each offering distinct properties:

Isosorbide Dimethacrylate (ISDMMA): Isosorbide is a bicyclic diol produced from the dehydration of sorbitol. nih.gov The dimethacrylate derivative, ISDMMA, is synthesized by reacting isosorbide with a methacrylating agent. nih.gov ISDMMA is known for its low viscosity and ability to form thermosetting polymers with high glass transition temperatures (Tg) and good mechanical strength. mdpi.comrsc.org Research has explored its use as a bio-based alternative to bisphenol A-glycidyl methacrylate (Bis-GMA) in dental resins. nih.govnih.gov

Dibenzylidene Sorbitol Methacrylates: Dibenzylidene sorbitol (DBS) is a well-known gelling agent formed by the reaction of sorbitol with benzaldehyde (B42025). rsc.orgresearchgate.net The remaining free hydroxyl groups on the sorbitol backbone can be functionalized with methacrylate groups. revmaterialeplastice.ro For instance, 1,3:2,4-bis-O-benzylidene-5,6-bis-carbonylaminoethyl-methacrylate-D-sorbitol (IEM-DBS) is a derivative where methacrylate functionalities have been introduced. revmaterialeplastice.roresearchgate.net These derivatives can act as polymerizable organogelators, influencing the properties of the resulting polymer networks. revmaterialeplastice.ro

Below is a table summarizing the key structural features of this compound and its derivatives.

Compound NameParent PolyolKey Structural Features
This compound SorbitolLinear polyol backbone with one or more methacrylate groups.
Isosorbide Dimethacrylate (ISDMMA) IsosorbideRigid, bicyclic diol core with two methacrylate groups.
Dibenzylidene Sorbitol Methacrylates Dibenzylidene SorbitolSorbitol backbone with two benzylidene acetal (B89532) groups and methacrylate functionalities on the remaining hydroxyls.

Scope of Academic Research on this compound-Based Systems

Academic research on this compound and its derivatives is multifaceted, exploring their synthesis, polymerization, and application in various fields. A significant area of investigation is the development of sustainable polymers for biomedical applications. For example, polymethyl-methacrylate (PMMA)-sorbitol based capsules have been studied as potential local drug delivery vehicles, leveraging the hydrophilicity of sorbitol to improve drug release compared to conventional PMMA. nih.govresearchgate.net

In the realm of dental materials, isosorbide dimethacrylate has been extensively researched as a bio-based, non-toxic alternative to Bis-GMA. nih.govsapub.org Studies have focused on synthesizing and characterizing these monomers and evaluating the mechanical and thermal properties of the resulting polymers. nih.govresearchgate.net Research has shown that isosorbide-based resins can exhibit high glass transition temperatures and good mechanical performance, making them promising candidates for dental composites. mdpi.comrsc.org

Furthermore, the synthesis of well-defined glycopolymer brushes using this compound via techniques like reversible deactivation radical polymerization (RDRP) is an active area of research. researchgate.net These complex polymer architectures have potential applications in areas requiring specific surface interactions, such as biosensors and biocompatible coatings. researchgate.net The ability to precisely control the polymer structure allows for the fine-tuning of material properties for specific functions. researchgate.net

The ecotoxicity of these bio-based monomers and their corresponding polymers is also a critical research topic. Studies have been conducted to assess the environmental impact of isosorbide acrylate (B77674) and methacrylate monomers, providing crucial data for their safe and sustainable implementation. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O8 B6298420 Sorbitol methacrylate CAS No. 108175-19-5

Properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6.C4H6O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4(5)6/h3-12H,1-2H2;1H2,2H3,(H,5,6)/t3-,4+,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBIWJQZNMPIB-VFQQELCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.C(C(C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Derivatization of Sorbitol Methacrylate Monomers

Direct Esterification Routes for Sorbitol Methacrylate (B99206) Synthesis

Direct esterification presents a straightforward method for producing sorbitol methacrylate. This can be achieved through several chemical reactions, including dehydration esterification, transesterification, or by using (meth)acrylic acid halides. google.com A newer approach utilizing an ester exchange reaction has been shown to yield products with lower viscosity and higher purity compared to traditional dehydrative esterification methods. toagoseiamerica.com

Catalytic Approaches in Esterification Reactions

The choice of catalyst is crucial and depends on the specific esterification route.

Dehydration Esterification : This method involves reacting sorbitol with (meth)acrylic acid in the presence of an acid catalyst. google.com Suitable catalysts include aromatic sulfonic acids like p-toluenesulfonic acid and mineral acids such as sulfuric acid or phosphoric acid. google.com

Transesterification : In this process, sorbitol is reacted with a (meth)acrylic acid ester. google.com Catalysts for this reaction include organometallic compounds like dibutyltin (B87310) oxide and tetraethyl titanate, as well as metal alcoholates such as sodium methylate. google.com

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. For the dehydration esterification of sorbitol with (meth)acrylic acid, the catalyst is typically used in an amount of 0.1 to 10 parts by weight relative to 100 parts by weight of sorbitol. google.com To prevent the generation of dehydrated sorbitol byproducts and to facilitate the reaction, it is often preferable to carry out the process in the presence of water. google.com For esterification using (meth)acryloyl chloride, the reaction is generally conducted at temperatures ranging from -20 to 200°C, with a preferred range of 0 to 40°C. google.com The reaction time can vary from 0.5 to 20 hours, depending on the temperature and the desired degree of substitution of the (meth)acryl group. google.com

Synthesis of Isosorbide (B1672297) Dimethacrylate from Sorbitol Precursors

An alternative and widely studied route to a methacrylate monomer from sorbitol involves first converting sorbitol to isosorbide, which is then subjected to methacrylation. Isosorbide is a bicyclic molecule derived from the double dehydration of sorbitol. mdpi.comnih.gov

Dehydration of Sorbitol to Isosorbide: Reaction Mechanisms and Yield Optimization

The conversion of sorbitol to isosorbide is a significant process in bio-based chemistry, involving a double cyclo-dehydration reaction. mpg.de

Yield Optimization The yield of isosorbide is highly dependent on the catalyst and reaction conditions. Both homogeneous and heterogeneous acid catalysts are employed.

Homogeneous Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective. mdpi.commpg.denih.gov Research has identified optimal conditions for using p-TSA as a catalyst: a reaction temperature of 130°C with a catalyst loading of 1% w/w, which resulted in an isosorbide yield of 81.9%. mdpi.comnih.govresearchgate.netnih.gov The concentration of the catalyst significantly impacts the final yield. nih.gov

Table 1: Effect of p-TSA Catalyst Concentration on Isosorbide Yield

Catalyst Amount (% w/w) Isosorbide Yield (%)
1.00 81.9 nih.gov
0.50 56.4 nih.gov
0.25 41.5 nih.gov

Data sourced from MDPI nih.gov

Heterogeneous Catalysts : To overcome challenges associated with corrosive and difficult-to-separate homogeneous catalysts, solid acid catalysts have been developed. nih.govacs.org Sulfated zirconia has proven effective, achieving complete sorbitol conversion and a 76% isosorbide yield in under two hours at 150°C. nih.govacs.org Other successful solid acid catalysts include zeolites and commercial sulfonic acid resins like Amberlyst 36, which can achieve nearly quantitative conversion. mpg.demdpi.com

Table 2: Comparison of Catalytic Systems for Sorbitol Dehydration

Catalyst Temperature (°C) Time (h) Isosorbide Yield (%)
p-TSA (1% w/w) 130 - 81.9 mdpi.com
Sulfated Zirconia 150 < 2 76 nih.gov
Amberlyst 36 150 4 ~100 mpg.de

Data sourced from MDPI, PubMed Central, and MPG.PuRe mdpi.commpg.denih.gov

Methacrylation of Isosorbide: Nucleophilic Substitution with Anhydrides and Chlorides

Once isosorbide is synthesized, it can be functionalized with methacrylate groups through various esterification methods. nih.govsemanticscholar.org The most common approaches involve nucleophilic substitution reactions using highly reactive species. rsc.orgresearchgate.net

Reaction with Methacrylic Anhydride (B1165640) : Isosorbide can be reacted with methacrylic anhydride in the presence of a base catalyst to form isosorbide dimethacrylate. mdpi.comrsc.orgresearchgate.net This nucleophilic substitution reaction is a widely used method. mdpi.comnih.gov

Reaction with Methacryloyl Chloride : Methacryloyl chloride is considered the most reactive agent for this type of esterification, readily reacting with isosorbide. mdpi.comnih.govsemanticscholar.orgrsc.org This reaction was used to synthesize bis(methacrylate) isosorbide, with the resulting monomer showing a low viscosity. nih.gov

Direct Fischer Esterification : Another viable route is the direct Fischer esterification, which involves reacting isosorbide directly with methacrylic acid using an acidic catalyst. nih.govsemanticscholar.org

A study detailing the synthesis using methacrylic anhydride reported a 94.1% conversion of the anhydride, which led to a final purified product yield of 71.0% for isosorbide dimethacrylate. mdpi.com

Table 3: Reaction Parameters for Methacrylation of Isosorbide

Reactant Catalyst Temperature (°C) Time (h) Anhydride Conversion (%) Product Yield (%)
Methacrylic anhydride Potassium acetate (B1210297) 70 8 94.1 71.0

Data sourced from MDPI mdpi.com

Role of Environmentally Friendly Catalysts (e.g., Potassium Acetate)

In the push for greener chemical processes, there is a focus on replacing hazardous reagents with more sustainable alternatives. In the methacrylation of isosorbide, N,N-dimethylaminopyridine (DMAP) is a commonly used catalyst. mdpi.com However, due to its toxicity, environmentally friendly alternatives are sought. Potassium acetate has emerged as a viable "green" catalyst for this reaction. mdpi.comacs.org It is a cheaper, less toxic, more available, and sustainable catalyst compared to DMAP. acs.orgnih.gov The use of potassium acetate has been successfully demonstrated for the synthesis of both isosorbide monomethacrylate and dimethacrylate, and the reaction can be performed without a solvent. mdpi.comacs.orgnih.gov

Functionalization of D-Sorbitol Derivatives with Methacrylate Moieties

The introduction of methacrylate functionalities onto D-sorbitol derivatives is a key strategy for developing novel monomers that can be polymerized into a variety of bio-based materials. This section explores the synthetic pathways for creating such monomers, with a particular focus on dibenzylidene sorbitol (DBS) as a starting material.

Synthesis of Functionalized Dibenzylidene Sorbitol (DBS) Methacrylates

Dibenzylidene sorbitol (DBS), a well-known organogelator, can be chemically modified to incorporate polymerizable methacrylate groups. A notable example is the synthesis of 1,3:2,4-bis-O-benzylidene-5,6-bis-carbonylamino-ethylmethacrylate-D-sorbitol (IEM-DBS). upb.roresearchgate.net This functionalization enhances the compatibility of the DBS derivative with polymer matrices. upb.ro

The synthesis involves the reaction of 1,3:2,4-dibenzylidene-D-sorbitol with 2-isocyanatoethylmethacrylate (IEM). researchgate.netrsc.org In a typical procedure, DBS is reacted with 2.5 molar equivalents of IEM in the presence of dibutyltin dilaurate as a catalyst. rsc.org The reaction is conducted in a solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon) at elevated temperatures (60°C). rsc.org This process results in the addition of methacrylate groups to the primary and secondary alcohol groups of the sorbitol backbone. rsc.org The resulting IEM-DBS is a functionalized organogelator with potential applications in dental materials, where it can improve the vinyl conversion during the photopolymerization of dimethacrylate monomers. upb.roresearchgate.net

ReactantMolar EquivalentsCatalystSolventTemperatureAtmosphere
1,3:2,4-dibenzylidene-D-sorbitol (DBS)1Dibutyltin dilaurateTHF60°CArgon
2-isocyanatoethylmethacrylate (IEM)2.5

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the sorbitol backbone is crucial for tailoring the properties of the resulting methacrylate monomers. The different hydroxyl groups of sorbitol exhibit varying reactivity, with the primary hydroxyl group at the 6-position being the most reactive. rsc.org Therefore, to selectively functionalize other positions, such as the 5-position, more sophisticated synthetic strategies are required. rsc.org

One common approach involves the use of protecting groups to block the more reactive hydroxyl groups, thereby directing the functionalization to the desired position. For instance, to selectively functionalize the 5-OH position, the 6-OH position must first be protected. rsc.org

An alternative strategy for achieving regioselectivity involves utilizing different starting materials. For example, a 5-methoxy derivative of DBS has been synthesized starting from L-glucono-1,5-lactone. This multi-step synthesis involves:

Reaction of L-glucono-1,5-lactone with two equivalents of benzaldehyde (B42025) dimethyl acetal (B89532) to form the intermediate 3,5:4,6-dibenzylidene-L-gluconic acid. rsc.org

Further reaction with sodium hydride (NaH) and methyl iodide (MeI). rsc.org

Final reduction with lithium aluminum hydride (LiAlH4) to yield 5-methoxy-1,3:2,4-dibenzylidene-D-sorbitol. rsc.org

This method circumvents the need for direct selective functionalization of the sorbitol molecule by building the desired functionality from a different precursor.

Production Processes for Sorbitol (Meth)acrylate on a Preparative Scale

The transition from laboratory-scale synthesis to preparative-scale production of sorbitol (meth)acrylates necessitates the development of efficient and scalable processes. For application testing and potential commercial use, monomer quantities greater than 30 grams are often required, which demands readily upscalable procedures. acs.org

Several methods can be employed for the production of sorbitol (meth)acrylates on a larger scale:

Dehydration Esterification: This method involves the direct reaction of sorbitol with (meth)acrylic acid in the presence of a catalyst. google.com

Transesterification: Sorbitol is reacted with a (meth)acrylic acid ester, again in the presence of a catalyst. google.com

Esterification with (Meth)acrylic Acid Halide: This process involves the dehydrohalogenation of sorbitol using a (meth)acrylic acid halide. google.com The amount of (meth)acrylic acid halide used typically ranges from 0.5 to 20 moles per mole of sorbitol, depending on the desired degree of substitution. google.com

The choice of production method can be influenced by the desired properties of the final product. For instance, if a high curing rate or low viscosity is desired, a polyfunctional (meth)acrylate with an average of 3.0 to 5.5 (meth)acrylic groups per sorbitol molecule is suitable. google.com For applications such as aqueous cured resin materials, a (meth)acrylic acid ester with an average of 1.0 to 3.0 (meth)acrylic groups is preferred for better water solubility. google.com

The industrial production of sorbitol itself, the precursor for these monomers, is a well-established process, primarily involving the catalytic hydrogenation of glucose. mdpi.com This high-volume production, with an annual output of over 700,000 tons, ensures a readily available and renewable feedstock for the synthesis of sorbitol-based methacrylates. mdpi.com

Production MethodKey ReactantsKey Feature
Dehydration EsterificationSorbitol, (Meth)acrylic acidDirect reaction
TransesterificationSorbitol, (Meth)acrylic acid esterEster exchange
Esterification with Acid HalideSorbitol, (Meth)acrylic acid halideDehydrohalogenation

Polymerization Architectures and Methodologies for Sorbitol Methacrylate Systems

Free-Radical Polymerization of Sorbitol Methacrylate (B99206) Monomers

Free-radical polymerization is a widely utilized and robust method for the polymerization of vinyl monomers, including sorbitol methacrylate. The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light youtube.com. The resulting free radicals then react with this compound monomers, initiating a chain reaction that leads to the formation of high molecular weight polymers youtube.comstanford.edu.

The kinetics of free-radical polymerization are characterized by three main steps: initiation, propagation, and termination uvebtech.comyoutube.com. In the context of this compound, the initiation step involves the addition of a radical to the double bond of the methacrylate group. The propagation step consists of the sequential addition of monomer units to the growing polymer chain. Termination occurs when two growing polymer chains react with each other, either by combination or disproportionation, resulting in the cessation of chain growth stanford.edu.

One of the key characteristics of the free-radical polymerization of multifunctional monomers like this compound is the potential for crosslinking. The presence of multiple methacrylate groups on the sorbitol backbone allows for the formation of a three-dimensional polymer network, leading to materials with high mechanical strength and thermal stability imaging.org. The degree of crosslinking can be influenced by factors such as the monomer concentration, initiator concentration, and reaction temperature.

While free-radical polymerization is a straightforward and efficient method, it offers limited control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture sigmaaldrich.com. This lack of control can lead to heterogeneous networks and a broad range of polymer chain lengths.

Controlled Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures sigmaaldrich.com. CRP techniques are particularly valuable for the polymerization of functional monomers like this compound, where precise control over the polymer structure is crucial for tailoring its properties.

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method that has been successfully applied to the polymerization of sugar-based methacrylates expresspolymlett.comresearchgate.net. ATRP is a transition metal-catalyzed process that involves the reversible activation and deactivation of growing polymer chains nih.govosti.gov. This reversible process minimizes termination reactions, allowing for the controlled growth of polymer chains osti.gov.

In a typical ATRP of a sugar-based methacrylate, a transition metal complex, such as a copper-based catalyst, reversibly abstracts a halogen atom from a dormant polymer chain, generating a propagating radical. This radical can then add monomer units before being deactivated by the transfer of the halogen atom back from the oxidized metal complex. This dynamic equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, resulting in polymers with low polydispersity expresspolymlett.com.

The successful ATRP of sugar-based methacrylates has been demonstrated, yielding well-defined random copolymers with methyl methacrylate expresspolymlett.comresearchgate.net. The molecular weights of these copolymers can be controlled by the monomer-to-initiator ratio, and the resulting polymers exhibit narrow molecular weight distributions researchgate.net.

Table 1: Typical components and conditions for ATRP of sugar-based methacrylates.
ComponentExampleFunction
MonomerThis compound, Methyl methacrylateBuilding blocks of the polymer chain
InitiatorEthyl 2-bromopropionate (EtBrP)Initiates the polymerization process
CatalystCopper(I) chloride (Cu(I)Cl)Catalyzes the atom transfer process
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the catalyst and tunes its reactivity
SolventTolueneDissolves the reaction components
Temperature90°CProvides the necessary energy for the reaction

Reversible Deactivation Radical Polymerization (RDRP) encompasses a range of controlled polymerization techniques, including ATRP, that are particularly well-suited for the synthesis of polymer brushes nih.govnih.gov. Polymer brushes are assemblies of polymer chains tethered by one end to a surface or a linear polymer backbone, creating a dense, brush-like structure researchgate.net.

The synthesis of polymer brushes from functional monomers like this compound can be achieved through surface-initiated RDRP (SI-RDRP) nih.gov. In this approach, a substrate is first functionalized with initiator molecules. The polymerization is then initiated from the surface, leading to the growth of polymer chains directly from the substrate. This "grafting from" method allows for the formation of dense and well-defined polymer brushes nih.gov.

RDRP techniques provide excellent control over the thickness, density, and composition of the polymer brushes nih.gov. This level of control is crucial for applications where the surface properties of a material need to be precisely tailored. Glycopolymer brushes, which can be synthesized from sugar-based monomers like this compound, are of particular interest for biomedical applications due to their ability to interact with biological systems nih.govresearchgate.net.

Copolymerization Strategies Involving Sorbitol Methacrylates

Copolymerization is a powerful strategy for modifying the properties of polymers by incorporating two or more different monomer units into the same polymer chain. This compound can be copolymerized with a variety of other monomers to create materials with tailored properties.

Sorbitol, the precursor to this compound, is widely used in the synthesis of bio-based polyesters mdpi.com. These polyesters are typically synthesized through the polycondensation of sorbitol with diacids, such as succinic acid or sebacic acid, and often a diol mdpi.com. The resulting copolyesters are biodegradable and have a wide range of mechanical properties, from elastomers to stiff thermosets researchgate.net.

While the direct incorporation of this compound into these polyester (B1180765) chains via polycondensation is not the typical route, the principle of using sorbitol as a multifunctional crosslinking agent is central. In these copolyesters, the hydroxyl groups of sorbitol react to form ester linkages, creating a crosslinked network mdpi.com. The properties of these copolyesters can be tuned by varying the type of diacid and diol used, as well as the molar ratio of the monomers nih.gov.

Table 2: Properties of Sorbitol-Based Copolyesters.
CopolymerDiacidDiolGlass Transition Temperature (Tg)Decomposition Temperature
Poly(sorbitol succinate-co-ethylene glycol succinate) (PSSEG)Succinic acidEthylene glycol-15.6°C401.3°C
Poly(sorbitol succinate-co-butane diol succinate) (PSSBD)Succinic acidButane diol-34.9°C403.7°C
Poly(sorbitol succinate-co-hexane diol succinate) (PSSHD)Succinic acidHexane diol-35.2°C398.5°C

This compound can be readily copolymerized with other acrylic monomers, such as methyl methacrylate (MMA) and acrylic acid, to form acrylic copolymers with a range of properties researchgate.netpersonalcaremagazine.com. The incorporation of this compound into an acrylic copolymer introduces hydrophilicity and potential crosslinking sites, which can be used to tailor the material's properties for specific applications.

Controlled radical polymerization techniques, such as ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for the synthesis of well-defined acrylic copolymers containing this compound iaea.org. These methods allow for the precise control of the copolymer composition, molecular weight, and architecture, leading to materials with predictable and reproducible properties.

For example, the RAFT polymerization of isosorbide-based methacrylate, a related sugar-based monomer, has been used to create block copolymers with high glass transition temperatures . Similarly, the ATRP of sugar-based methacrylates with MMA has been shown to produce well-defined random copolymers researchgate.net. These examples demonstrate the feasibility of incorporating this compound into complex acrylic copolymer architectures with a high degree of control.

Terpolymerization and Complex Copolymer Structures

The incorporation of this compound into terpolymers and other complex copolymer structures represents a sophisticated approach to designing advanced biomaterials with tailored properties. While the bulk of research has focused on homopolymers and copolymers, the principles of controlled radical polymerization techniques can be extended to create more intricate architectures such as block, graft, and star copolymers incorporating this compound.

Recent advances in polymer synthesis have enabled the creation of complex macromolecular architectures, including well-defined diblock and triblock copolymers and star polymers using living radical polymerization with organic catalysts. These methods have been successfully applied to various methacrylate monomers. The inclusion of a multifunctional monomer like this compound in such systems could lead to the formation of crosslinked networks with controlled properties. For instance, the combination of rigid and flexible linkages within a copolymer structure can be a critical factor in achieving effective intercalation and exfoliation of polymer chains in nanocomposites.

The synthesis of functional copolymers and their nanocomposites has been achieved through interlamellar complex-radical (co)terpolymerization. This process involves the polymerization of monomer complexes intercalated within organo-silicates. By applying this methodology, it is conceivable to synthesize terpolymers of this compound with other monomers, such as n-butyl methacrylate and styrene, within the galleries of a layered silicate. This approach would yield nanostructural hybrids with potentially enhanced thermal stability and dynamic mechanical behavior.

The development of terpolymers from a diverse library of methacrylate monomers allows for a vast number of unique polymer compositions. This combinatorial approach can be used to systematically investigate the structure-property relationships of this compound-containing terpolymers, leading to the discovery of materials with optimized performance for specific biomedical applications.

Photopolymerization and Curing Mechanisms in this compound Resins

Photopolymerization is a rapid and energy-efficient method for curing resin systems, making it highly attractive for various applications, including in the dental and biomedical fields. This compound, as a bio-based monomer, can be formulated into photocurable resins that are cured using ultraviolet (UV) or visible light in the presence of a photoinitiator.

Isosorbide (B1672297) dimethacrylate (ISDMMA), a derivative of sorbitol, has been studied for its use in bio-based resins and serves as a valuable model for understanding the photopolymerization behavior of this compound. Studies on ISDMMA have shown its curability through photo-initiation, with a determined activation energy of 146.2 kJ/mol. When incorporated into resin mixtures, ISDMMA acts as a cross-linker, enhancing the mechanical properties of the cured material, such as the storage modulus and glass transition temperature (Tg) nih.gov.

The photopolymerization kinetics of multifunctional methacrylates are characterized by autoacceleration, where the polymerization rate increases due to a decrease in the termination rate as the viscosity of the system increases. This is followed by autodeceleration as propagation becomes diffusion-controlled. The reaction rates, double-bond conversion, and kinetic constants are influenced by monomer type, functionality, and polymerization conditions kpi.ua. For this compound resins, the high functionality of the sorbitol backbone would be expected to lead to rapid crosslinking and vitrification.

The efficiency of the photopolymerization process is highly dependent on the photoinitiator system used. Different photoinitiators and their concentrations can significantly affect the rate of polymerization and the final degree of conversion. For instance, the use of a three-component photoinitiating system can enhance both the kinetics of polymerization and the final conversion by reducing the concentration of terminating radicals and increasing the concentration of initiating radicals rsc.org. The selection of an appropriate photoinitiator is crucial for achieving optimal curing of this compound resins, especially for applications requiring deep curing.

The table below summarizes the properties of a photocurable resin system based on isosorbide methacrylate, a sorbitol derivative, highlighting its potential as a high-performance, bio-based material.

PropertyValueReference
Viscosity&lt;500 cps nih.gov
Glass Transition Temperature (Tg)≈ 220 °C nih.gov
Modulus&gt;4 GPa nih.gov
Activation Energy (Ea) of Curing146.2 kJ/mol nih.gov

Grafting and Surface Polymerization Approaches

Grafting and surface polymerization are powerful techniques for modifying the surface properties of materials. These approaches can be utilized to impart specific functionalities to sorbitol-based resins, such as biocompatibility, anti-fouling properties, or the ability to interact with biological molecules in a controlled manner.

Grafting of Acrylic Copolymers onto Sorbitol-Based Resins

Graft copolymerization involves the attachment of polymer chains (the graft) to a pre-existing polymer backbone. This can be achieved through various methods, including "grafting from," "grafting to," and "grafting through" techniques. For sorbitol-based resins, the hydroxyl groups present on the sorbitol backbone can be functionalized with initiator moieties for subsequent "grafting from" polymerization of acrylic monomers.

The "grafting from" approach allows for the growth of high-density polymer brushes from the surface of the sorbitol-based resin. This method has been successfully used to graft poly(methyl methacrylate) (PMMA) from cork particles, a natural bio-based material, via atom transfer radical polymerization (ATRP) mdpi.com. A similar strategy could be employed for sorbitol-based resins, where the surface is first functionalized with an ATRP initiator, followed by the polymerization of an acrylic monomer. This would result in a hybrid material with a sorbitol-based core and a shell of grafted acrylic copolymer chains, leading to improved dispersion in a polymer matrix and enhanced mechanical and thermal properties mdpi.com.

The table below provides a summary of research findings on the grafting of acrylic copolymers onto various substrates, which can be extrapolated to sorbitol-based systems.

SubstrateGrafted PolymerPolymerization TechniqueKey FindingReference
CorkPoly(methyl methacrylate)ATRPImproved dispersion and enhanced mechanical and thermal properties of the resulting composite material. mdpi.com
GelatinPoly(methyl methacrylate)Tributylborane-initiatedSimultaneous "grafting from" and "grafting to" mechanisms leading to a cross-linked copolymer structure. mdpi.com
Cellulose (B213188) NanofibersPoly(methyl methacrylate)Emulsion Graft PolymerizationSuccessful grafting of high-molecular-weight PMMA under mild reaction conditions. scirp.org

Formation of Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density to force the chains to stretch away from the surface. The formation of polymer brushes from this compound on a substrate can be achieved through surface-initiated polymerization techniques.

Photoinduced surface-initiated single electron transfer living radical polymerization (SET-LRP) is a versatile method for creating polymer brushes from a wide range of methacrylate monomers researchgate.netrsc.org. This technique offers precise control over the polymer architecture and allows for the creation of well-defined block copolymers on the surface researchgate.netrsc.org. By immobilizing an initiator on a surface and then polymerizing this compound from these initiation sites under light irradiation, dense and well-controlled polymer brushes can be formed. The thickness of these brushes can be linearly controlled by the polymerization time researchgate.netrsc.org.

Another common technique for forming polymer brushes is surface-initiated atom transfer radical polymerization (SI-ATRP). This method has been used to synthesize polystyrene-block-poly(methyl methacrylate) brushes on silicon substrates cmu.edu. A similar approach could be adapted for this compound, where a surface is first functionalized with an ATRP initiator, and then this compound is polymerized from the surface. This would allow for the creation of "smart" surfaces with tunable properties based on the responsiveness of the this compound brushes to external stimuli.

The ability to create patterned polymer brushes by restricting the polymerization to specific areas of the surface opens up possibilities for applications in biosensors, microfluidics, and tissue engineering.

Advanced Spectroscopic, Thermal, and Mechanical Characterization of Sorbitol Methacrylate Polymers

Structural Elucidation and Compositional Analysis

The precise chemical structure and composition of sorbitol methacrylate (B99206) polymers are critical to understanding their properties and performance. A combination of spectroscopic and spectrometric methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of sorbitol methacrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer.

In the ¹H NMR spectrum of this compound, specific proton signals confirm the successful methacrylation of the sorbitol backbone. Protons associated with the sorbitol moiety are typically observed between 3.5 and 5.5 ppm. nih.gov Key signals corresponding to the methacrylate group include the vinyl protons, which appear as distinct peaks around 5.9 and 6.2 ppm, and the methyl protons of the methacrylate group, which are typically found around 1.9 ppm. A patent for this compound reports ¹H-NMR spectral data with δ values at 1.2, 1.4, 2.8, 3.5, 3.9, 4.0-4.6, 4.9-5.2, 5.9, 6.2, and 6.7. google.com For a related compound, isosorbide (B1672297) dimethacrylate, which is derived from sorbitol, the ¹H NMR spectrum shows peaks for the vinyl protons at approximately 6.1-6.2 ppm and 5.6-5.7 ppm, and the methyl protons at around 1.9-2.0 ppm. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the polymer. The carbonyl carbon of the methacrylate group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The sp² hybridized carbons of the vinyl group typically appear between 120 and 140 ppm. The carbon atoms of the sorbitol backbone exhibit signals in the 60-80 ppm region. For sorbitol itself, the carbon signals are observed at approximately 65.5, 72.4, 73.7, 73.8, and 75.7 ppm. researchgate.net The incorporation of methacrylate groups would lead to shifts in the signals of the adjacent sorbitol carbons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Compounds
Functional GroupChemical Shift (δ, ppm)Reference Compound
Vinyl Protons (C=CH₂)5.9 - 6.2This compound google.com
Sorbitol Backbone Protons3.5 - 5.5Poly(sorbitol adipate-co-dioladipate) nih.gov
Methacrylate Methyl Protons (-CH₃)~1.9Isosorbide Dimethacrylate mdpi.com

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are instrumental in identifying the functional groups present in this compound polymers. The spectra provide a molecular fingerprint, confirming the esterification of sorbitol with methacrylic acid.

The FT-IR spectrum of this compound polymers displays several characteristic absorption bands. A strong band in the region of 1720-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. mdpi.commdpi.com The presence of unsaturated double bonds from the methacrylate group is confirmed by C=C stretching vibrations, which typically appear around 1630-1670 cm⁻¹. mdpi.com Bending vibrations associated with the C=C bond can be observed in the 800-970 cm⁻¹ range. mdpi.com The broad band corresponding to the O-H stretching of the hydroxyl groups in the original sorbitol molecule (around 3340 cm⁻¹) is significantly reduced or absent upon complete esterification. mdpi.com The C-O stretching of the ester linkage is also visible, typically in the 1150-1210 cm⁻¹ region. mdpi.com

FT-Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibration of the methacrylate group is often a strong and well-defined band in the Raman spectrum, making it useful for quantitative analysis of the degree of polymerization.

Table 2: Key FT-IR Absorption Bands for this compound Polymers
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3340O-H Stretch (Broad)Hydroxyl (in unreacted sorbitol)
2900C-H StretchAlkyl Groups
1720 - 1750C=O StretchEster
1630 - 1670C=C StretchMethacrylate
1150 - 1210C-O StretchEster
800 - 970C=C BendMethacrylate

Mass Spectrometry (MS, ESI-MS, MALDI-MS) for Molecular Weight and Structure

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the structure of this compound. Different ionization techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are employed to analyze the polymer.

MS analysis of this compound can provide the exact mass of the molecule, which helps in confirming its elemental composition. For instance, in the analysis of isosorbide dimethacrylate, a molecular peak corresponding to the predicted m/z value was observed. mdpi.com A patent for this compound reported detected molecular weights of 318, 250, and 386 using Field Desorption Mass Spectrometry (FDMS), suggesting a mixture of compounds with varying degrees of methacrylation. google.com

MALDI-MS is particularly useful for determining the molecular weight distribution of polymers. nih.gov This technique allows for the analysis of the distribution of monomer residues along the polymer chains and can provide information about the end groups. nih.gov For sorbitol-based polyesters, MALDI-MS has been used to determine the molecular weights (Mw) of the prepolymers. nih.gov

Thermal Properties and Transitions

The thermal behavior of this compound polymers is crucial for their processing and application. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize their thermal properties.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Curing Kinetics

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound polymers, DSC is primarily used to determine the glass transition temperature (Tg) and to study the curing kinetics.

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com The Tg of sorbitol-based elastomers has been reported to be in the range of -25 °C to -22.5 °C, with the value increasing with the degree of cross-linking. mdpi.com For anhydrous sorbitol, the glass transition occurs at around -1°C. netzsch.com The addition of a cross-linker like isosorbide dimethacrylate to a polymer matrix has been shown to increase the Tg of the final material. nih.gov

DSC can also be used to monitor the exothermic heat flow during the polymerization (curing) of this compound. This allows for the study of the curing kinetics, including the determination of the activation energy for the polymerization reaction. For isosorbide dimethacrylate, the activation energy of curing was calculated to be 146.2 kJ/mol. mdpi.com

Table 3: Glass Transition Temperatures (Tg) of Sorbitol and Related Polymers from DSC
MaterialGlass Transition Temperature (Tg)
Poly(sorbitol-co-butylene-co-sebacate) (PSBS 1 h)-25 °C mdpi.com
Poly(sorbitol-co-butylene-co-sebacate) (PSBS 2.5 h)-22.5 °C mdpi.com
Anhydrous Sorbitol-1 °C netzsch.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of this compound polymers.

Table 4: Decomposition Temperatures of Sorbitol from TGA
MaterialOnset of DecompositionMaximum Degradation Temperature
D-Sorbitol~250 °C researchgate.net357 °C researchgate.net

Morphological and Supramolecular Characterization

Polarized Optical Microscopy for Liquid Crystalline Phases

Polarized Optical Microscopy (POM) is a critical technique for identifying the presence and characterizing the textures of liquid crystalline (LC) phases in polymeric materials, including those derived from this compound. libretexts.org The principle of POM relies on the interaction of polarized light with anisotropic materials. libretexts.orgnih.gov Liquid crystals, unlike isotropic liquids, possess a degree of molecular order that makes them optically anisotropic, meaning they have different refractive indices depending on the orientation of light passing through them. nih.gov

In a POM setup, a sample is placed between two polarizers oriented at a 90-degree angle to each other, known as crossed polars. libretexts.org If the material is isotropic (like a common liquid or an amorphous polymer), light polarized by the first filter will be blocked by the second, and the field of view will appear dark. nih.gov However, if a liquid crystalline phase is present, its anisotropic nature will cause it to rotate the plane of polarized light. mdpi.com This allows some light to pass through the second polarizer, resulting in a bright image against a dark background.

Different liquid crystalline mesophases exhibit characteristic textures under POM. For instance, hexagonal phases often show fan-like textures, while lamellar phases may produce "strip-like" or focal conic textures. mdpi.com The identification of these specific patterns allows for the classification of the liquid crystal phase. researchgate.net The formation and stability of these phases in this compound polymers would be highly dependent on factors like temperature and, for lyotropic phases, the concentration in a solvent. libretexts.org Thermotropic liquid crystals, which change phase with temperature, can be studied by observing the sample on a heated stage under the microscope. libretexts.orgresearchgate.net As the temperature changes, transitions between crystalline, liquid crystalline, and isotropic states can be observed and recorded.

Chromatographic and Separation Techniques for Polymer Heterogeneity

Chromatographic techniques are indispensable for characterizing the molecular heterogeneity of polymers such as those based on this compound. nih.gov Polymers are inherently complex materials, often exhibiting distributions in molecular weight, chemical composition, and architecture. nih.gov Separation techniques are employed to fractionate the polymer sample based on these properties, providing a detailed understanding of its structure which ultimately governs its performance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for assessing the heterogeneity of this compound polymers. nih.gov Depending on the stationary phase and mobile phase conditions, HPLC can separate polymers based on different molecular parameters.

Size Exclusion Chromatography (SEC): A specific mode of HPLC, SEC separates molecules based on their hydrodynamic volume in solution. It is the most common method for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound polymers.

Gradient Polymer Elution Chromatography (GPEC): This technique separates polymers based on their chemical composition or functionality. nih.gov For copolymers of this compound, GPEC could be used to separate chains with different degrees of substitution or to distinguish between unreacted sorbitol and the methacrylate-functionalized polymer. nih.gov A gradient of solvents with increasing eluting strength is used to desorb the polymer chains from the column according to their chemical nature. nih.gov

The table below summarizes typical HPLC conditions that could be adapted for the analysis of sorbitol-related compounds.

ParameterSettingReference
Column Calcium type cation-exchange resin gel customs.go.jp
Mobile Phase Water (HPLC grade) customs.go.jp
Flow Rate 0.8 mL/min customs.go.jp
Column Temperature 75 °C customs.go.jp
Detector Refractive Index Detector (RID) customs.go.jp
Injection Volume 20 µL customs.go.jp

Gas Chromatography with Flame Ionization Detector (GC-FID) for Reaction Monitoring

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for monitoring the progress of the esterification reaction that produces this compound. researchgate.net This technique is well-suited for volatile and thermally stable organic compounds. scioninstruments.com To make polyols like sorbitol sufficiently volatile for GC analysis, they are often derivatized, for example, by converting the hydroxyl groups into trimethylsilyl (TMS) ethers. researchgate.net

The fundamental principle of GC-FID involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. scioninstruments.com After separation, the compounds are eluted from the column and enter the Flame Ionization Detector. Inside the FID, the organic molecules are burned in a hydrogen-air flame, which produces ions. chromatographyonline.com These ions are collected by an electrode, generating an electrical current that is proportional to the number of carbon atoms in the analyte. scioninstruments.com

By taking samples from the reaction mixture at different time intervals and analyzing them by GC-FID, one can quantify the concentration of reactants (e.g., sorbitol and methacrylic anhydride) and products (this compound). researchgate.net This allows for the determination of reaction kinetics, conversion rates, and the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. nih.gov

Below is a table of typical operational parameters for GC-FID analysis of polyols.

ParameterSettingReference
Detector Flame Ionization Detector (FID) customs.go.jp
Column Glass column with silicone OV-225 liquid phase customs.go.jp
Column Temperature 220 °C customs.go.jp
Injection Port Temperature 250 °C customs.go.jp
Carrier Gas Nitrogen or Helium customs.go.jp
Derivatization Reagent n-butane boronic acid or silylation agents customs.go.jpnih.gov

Liquid Chromatography with Mass Spectrometry (LC-MS)

Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for the identification and quantification of this compound and related compounds. sigmaaldrich.comresearchgate.net This method is particularly useful for analyzing non-volatile and thermally labile molecules that are not suitable for GC. semanticscholar.org

In an LC-MS system, the sample is first separated by the LC component. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the components. researchgate.net

LC-MS can be used to:

Confirm the identity of the synthesized this compound monomer by determining its exact molecular weight.

Identify byproducts and impurities from the synthesis reaction.

Analyze oligomers of this compound, providing insights into the initial stages of polymerization.

Characterize degradation products of the polymer.

Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ions and analyzing the resulting daughter ions, which helps in the unambiguous identification of compounds like sorbitol. researchgate.netsemanticscholar.org

The following table shows adducts of sorbitol that can be identified using LC-MS in positive ionization mode, which would be relevant for confirming the sorbitol backbone in methacrylate derivatives.

Adductm/z ValueReference
[M+H]⁺183.0865 researchgate.net
[M+H-H₂O]⁺165.0759 researchgate.net
[M+Na]⁺205.0684 researchgate.net
[M+K]⁺221.0422 researchgate.net

Solubility Studies and Solvent Interactions

The solubility of this compound polymers is a fundamental property that dictates their processing and application. Solubility is governed by the principle that "like dissolves like," meaning a polymer will dissolve in a solvent with a similar polarity or solubility parameter. researchgate.net this compound polymers possess a unique chemical structure, combining the hydrophilic, polar nature of the sorbitol core with the potentially more hydrophobic character of the methacrylate backbone. researchgate.net This amphiphilic nature suggests a complex solubility profile.

The interaction between a polymer and a solvent can be described by thermodynamic parameters, such as the Flory-Huggins interaction parameter (χ). pageplace.de A χ value below 0.5 indicates good solubility, where polymer-solvent interactions are more favorable than polymer-polymer or solvent-solvent interactions. pageplace.de Experimental techniques like inverse gas chromatography (IGC) can be used to determine these interaction parameters for a range of solvents. researchgate.net

For this compound polymers, one would expect:

Poor solubility in non-polar solvents (e.g., hexane, toluene) due to the polarity mismatch with the sorbitol hydroxyl groups.

The degree of methacrylate substitution will also critically influence solubility. A higher degree of substitution increases the hydrophobic character of the polymer, likely decreasing its solubility in highly polar solvents like water and increasing its affinity for organic solvents. nih.gov

The following table provides a qualitative prediction of solubility for a hypothetical this compound polymer in various solvents.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticModerate to HighFavorable interactions with hydroxyl groups of sorbitol.
EthanolPolar ProticHighGood balance of polarity to interact with both sorbitol and methacrylate parts. nih.gov
AcetonePolar AproticModerateMay dissolve polymers with a moderate degree of substitution. nih.gov
DichloromethanePolar AproticLow to ModerateBetter solvent for the methacrylate backbone than for the sorbitol core. researchgate.net
TolueneNon-polarPoorPolarity mismatch with the hydrophilic sorbitol units. researchgate.net
HexaneNon-polarVery PoorSignificant polarity difference.

Applications and Material Science Impact of Sorbitol Methacrylate Based Systems

Development of High-Performance Bio-Based Resins and Composites

The transition from petroleum-based to renewable feedstocks is a critical goal in polymer chemistry. Sorbitol methacrylate (B99206) systems are at the forefront of this transition, enabling the creation of high-performance bio-based resins and composites that can compete with and, in some cases, outperform their fossil-fuel-derived counterparts. mdpi.com

Sorbitol-derived methacrylates, particularly isosorbide (B1672297) dimethacrylate (ISDMMA), are highly effective as cross-linking agents in curable resin systems. nih.govnih.gov During polymerization, the methacrylate functional groups on the monomer can react and become integrated into growing polymer chains, forming covalent bonds that link the chains together. nih.gov This creates a robust three-dimensional polymer network.

The primary role of a cross-linking agent is to improve the material's properties, such as resistance to solvents and cracking. nih.govnih.gov ISDMMA, synthesized from sorbitol, has been successfully used as a renewable cross-linker to enhance the properties of other bio-sourced curable materials. mdpi.comdntb.gov.ua Its rigid molecular structure is particularly effective at creating a tightly linked network, which significantly impacts the final characteristics of the thermoset material. researchgate.net This capability makes sorbitol-based methacrylates valuable components in formulations for coatings, adhesives, and composite matrices. online-koptometry.net

The incorporation of sorbitol-derived methacrylates into polymer matrices leads to substantial improvements in both mechanical and thermal properties. The formation of a dense cross-linked network directly translates to enhanced material performance.

Research Findings on Property Enhancement:

Increased Modulus and Strength: When used as a cross-linking resin, isosorbide methacrylate (IM) can form a thermoset polymer with a modulus of approximately 4 GPa and a strength of 85 MPa. researchgate.net

Elevated Glass Transition Temperature (Tg): The addition of ISDMMA as a cross-linker has been shown to increase the glass transition temperature (Tg) of the final cured resin. mdpi.comnih.govdntb.gov.ua In some systems, the resulting polymer exhibits a Tg greater than 240°C, indicating a significantly higher operating temperature window compared to many conventional vinyl ester resins. researchgate.net

Improved Thermomechanical Performance: Dynamic Mechanical Analysis (DMA) of resins containing ISDMMA confirms its enhancement effect. Studies report an increase in the storage modulus (E'), a direct measure of material stiffness, and the calculated cross-linking densities (νe) with higher amounts of the sorbitol-derived cross-linker. mdpi.comnih.govdntb.gov.ua

High Thermal Stability: Thermogravimetric analysis (TGA) has shown that polymers based on isosorbide methacrylate have a main degradation temperature of around 400°C, demonstrating excellent thermal stability. researchgate.net

These enhanced properties make sorbitol methacrylate-based systems suitable for high-performance applications where materials are subjected to mechanical stress and elevated temperatures. researchgate.net

PropertyEnhancement with this compound Derivative (ISDMMA/IM)Reported Value/ObservationReference
Glass Transition Temperature (Tg)Significant Increase> 240 °C researchgate.net
Storage Modulus (E')IncreasedQualitative increase observed in DMA mdpi.comnih.govdntb.gov.ua
Mechanical ModulusHigh~4 GPa researchgate.net
Mechanical StrengthHigh85 MPa researchgate.net
Cross-linking Density (νe)IncreasedCalculated increase from DMA results mdpi.comdntb.gov.ua
Thermal Degradation TemperatureHigh~400 °C researchgate.net

This compound serves as a building block for creating sustainable alternatives to conventional polymers derived from finite petrochemical resources. mdpi.comacs.org Resins formulated with sorbitol-derived monomers can replace materials like vinyl esters and high-temperature epoxy resins in composite applications. researchgate.net Furthermore, polymers based on acylated isosorbide methacrylate have been suggested as potential bio-based substitutes for poly(methyl methacrylate) (PMMA) in certain contexts. acs.org The development of these materials is a significant step toward reducing the environmental impact associated with plastic production and waste. mdpi.com

Additive Manufacturing Technologies

Additive manufacturing, or 3D printing, has revolutionized prototyping and custom part fabrication. The development of novel photocurable resins is crucial for expanding the capabilities of these technologies, particularly in vat photopolymerization methods.

Stereolithography (SLA) is a 3D printing process that uses a light source to cure liquid photopolymer resins layer-by-layer into a solid object. formlabs.com Sorbitol-derived methacrylates are promising components for SLA resin formulations due to their unique combination of properties. researchgate.netresearchgate.net

Isosorbide methacrylate (IM) is noted for its low viscosity (157 cP), a critical characteristic for SLA resins, as it allows for smooth recoating of layers and fabrication of high-resolution parts. researchgate.netacs.org Resins containing these bio-based monomers can be formulated to have properties comparable to or better than commercial nonrenewable resins. acs.org Their ability to form stiff, thermally resilient polymers upon curing makes them suitable for creating durable 3D printed objects. researchgate.netacs.org The use of sorbitol-derived methacrylates in SLA facilitates the production of high-performance, sustainable products with complex geometries. researchgate.netacs.org

Polymer Additives and Modifiers

Beyond their role as primary monomers, sorbitol-based molecules can function as powerful polymer additives and modifiers. While non-reactive additives like sorbitol itself can act as a plasticizer to increase flexibility, this compound acts as a reactive modifier. mdpi.comresearchgate.net

By participating in the polymerization reaction, this compound becomes a permanent part of the polymer structure. Its function as a cross-linker fundamentally modifies the polymer matrix from a collection of individual linear chains (a thermoplastic) into a single, covalently bonded network (a thermoset). This modification drastically alters the material's properties, imparting enhanced strength, thermal stability, and chemical resistance, as detailed previously. mdpi.comresearchgate.net This makes this compound a highly effective agent for transforming and upgrading the performance of polymer systems.

Nucleating Agents for Polymer Crystallization (e.g., Polypropylene)

Sorbitol derivatives are highly effective nucleating agents, particularly for semi-crystalline polymers like polypropylene (B1209903) (PP). acs.org2017erp.com These additives work by creating a fine, fibrillar network within the polymer melt as it cools. semanticscholar.org This network acts as a template, or "seed," for polymer crystallization, leading to a higher density of smaller, more uniform spherulites. 2017erp.com This controlled crystallization morphology enhances the physical and mechanical properties of the finished polymer. 2017erp.com

The performance of sorbitol-based nucleating agents is closely tied to their ability to self-assemble into these crucial fibrillar structures. semanticscholar.org By accelerating the crystallization rate and increasing the crystallization temperature, these agents can significantly reduce injection molding cycle times, thereby lowering production costs. 2017erp.com The resulting smaller spherulite size also scatters less light, which is why many sorbitol-based nucleating agents are also employed as clarifying agents to improve the transparency of polypropylene products. nih.gov While research often focuses on derivatives like dibenzylidene sorbitol (DBS), the underlying principle of self-assembly and seeding crystallization is a key characteristic of the sorbitol backbone. semanticscholar.orgresearchgate.net

Table 1: Effect of Sorbitol-Based Nucleating Agents on Polypropylene Properties

Property Effect of Nucleating Agent Primary Mechanism Reference
Crystallization Temperature Increase Provides heterogeneous surfaces for crystal growth 2017erp.comsemanticscholar.org
Spherulite Size Decrease Increases the number of nucleation sites 2017erp.com
Clarity/Transparency Increase Smaller spherulites reduce light scattering nih.gov
Stiffness/Modulus Increase Higher crystallinity and more uniform morphology 2017erp.com

| Molding Cycle Time | Decrease | Faster crystallization allows for quicker part ejection | 2017erp.com |

Organogelators for Viscosity and Conversion Enhancement

Certain functionalized derivatives of sorbitol have been developed as organogelators, which can structure and thicken liquid systems. researchgate.net Research into a 1,3:2,4-bis-O-benzylidene-D-sorbitol derivative functionalized with carbonylaminoethyl methacrylate moieties (IEM-DBS) has demonstrated its ability to act as an additive in dental materials. researchgate.net These materials are often based on the photopolymerization of dimethacrylate (DMA) monomers. The introduction of the sorbitol-based organogelator can influence the polymerization kinetics. researchgate.net

Plasticizers in Biopolymer Films (e.g., Cellulose (B213188) Nanocrystal Films)

Cellulose nanocrystals (CNCs) are promising bio-based nanomaterials for creating high-strength films; however, pure CNC films are often brittle and prone to cracking. mdpi.comdigitellinc.com Sorbitol is used as an effective, eco-friendly plasticizer to overcome this limitation. digitellinc.com As a small polyol molecule, sorbitol can position itself between polymer chains, disrupting the rigid intermolecular hydrogen bonds and increasing the free volume. nih.gov This leads to improved flexibility and a higher elongation at break for the resulting films. mdpi.comsdstate.edu

Studies have shown that the addition of small amounts of sorbitol can mitigate cracking in CNC films without significantly compromising their unique optical properties or alignment. mdpi.comdigitellinc.com The hydroxyl groups on sorbitol are compatible with the cellulose structure, allowing for the formation of a homogeneous and more pliable film. acs.org Research on cellulose-based films demonstrated that increasing the amount of sorbitol plasticizer generally leads to an increase in both tensile strength and elongation at break. sdstate.edu While sorbitol itself is an effective additive, this compound could theoretically act as a "reactive plasticizer," providing flexibility initially and then polymerizing to become a permanent, non-leaching part of the film structure.

Table 2: Impact of Sorbitol as a Plasticizer on CNC Film Mechanical Properties

D-Sorbitol Content (wt%) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (GPa) Reference
0 - <1 - mdpi.com
2 - 1.13 - mdpi.com
3 - 2.46 - mdpi.com
4 39.9 3.00 2.99 mdpi.com

Specialty Coatings and Surface Functionalization

Sorbitol-derived methacrylates, particularly isosorbide dimethacrylate (ISDMMA), are valuable components in the formulation of bio-based coatings and resins. nih.govgoogle.com Isosorbide, which is produced through the dehydration of sorbitol, can be reacted with methacrylic acid or its derivatives to produce a rigid, bicyclic dimethacrylate monomer. mdpi.comnih.gov This monomer serves as a bio-based cross-linking agent that can enhance the properties of thermosetting resins. mdpi.comnih.gov

When incorporated into coating formulations and cured (often via photo-initiation), ISDMMA can increase the storage modulus, glass transition temperature (Tg), and cross-linking density of the final material. nih.gov These properties contribute to improved hardness and thermal stability. mdpi.comnih.gov Resins based on isosorbide methacrylate can be formulated to have a high bio-based content and are seen as potential replacements for petroleum-derived monomers like those based on bisphenol-A (BPA). nih.govgoogle.com

Table 3: Properties of Isosorbide Methacrylate (IM) for Coating Applications

Property Value/Characteristic Significance Reference
Source Bio-based (from sorbitol) Reduces dependence on fossil fuels mdpi.comnih.gov
Viscosity Low (<500 cps) Acts as a reactive diluent, improves processability nih.gov
Glass Transition Temp. (Tg) High (>220 °C for homopolymer) Provides excellent thermal stability nih.gov
Modulus High (>4 GPa for homopolymer) Contributes to hardness and stiffness of the coating nih.gov

| Functionality | Dimethacrylate | Acts as an effective cross-linker | mdpi.comnih.gov |

The prevention of nonspecific protein adsorption and cell adhesion—a phenomenon known as biofouling—is critical for biomedical devices. Nonfouling surfaces are often created by grafting hydrophilic polymers to a substrate. These polymers form a tightly bound hydration layer that acts as a physical and energetic barrier to protein and cell interaction.

Methacrylate-based polymers are frequently used for this purpose, with common examples including polymers with poly(ethylene glycol) (PEG) or zwitterionic phosphorylcholine (B1220837) side chains. nih.gov The hydrophilic nature of the sorbitol backbone, with its multiple hydroxyl groups, makes this compound a promising candidate for creating such nonfouling surfaces. A polymer brush synthesized from this compound would present a high density of hydroxyl groups, leading to a highly hydrated surface. This structure would be analogous to other successful hydrophilic and polyol-containing surfaces that resist biofouling. While direct studies on this compound for this specific application are emerging, the principles governing nonfouling properties of similar poly-hydroxy functionalized methacrylates suggest its strong potential in this area.

Advanced Polymer Architectures and Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties are largely dictated by the monomers and cross-linkers used in their synthesis. nih.gov The multi-functionality of sorbitol makes it an excellent building block for advanced polymer architectures. Polyesters based on sorbitol, such as poly(sorbitol adipate), can be synthesized and subsequently cross-linked to form hydrophilic polymer networks. nih.govmdpi.com

By functionalizing sorbitol with multiple methacrylate groups, a highly effective, bio-based cross-linking monomer is created. This monomer can be used to form densely cross-linked hydrogels with tunable properties. nih.gov The ability to control the degree of methacrylation on the sorbitol backbone allows for precise control over the cross-link density of the resulting hydrogel, which in turn influences its swelling ratio, mechanical strength, and mesh size. nih.gov Furthermore, the inherent hydrophilicity of the sorbitol core ensures the hydrogel's ability to retain water. This approach can be extended to create more complex structures, such as dendronized polymers, where the this compound core could act as a branching point for building sophisticated, multi-functional materials for tissue engineering or controlled drug release. rsc.orgmdpi.com

Fabrication of Polymethyl Methacrylate-Sorbitol Capsules for Permeability Studies

The integration of sorbitol into a polymethyl methacrylate (PMMA) matrix has been investigated to create capsules for controlled drug delivery, addressing the limitations of traditional PMMA systems. davidpublisher.comsemanticscholar.org Standard PMMA is water-insoluble, which restricts the elution of antibiotics, and its high polymerization temperature limits its use to heat-stable drugs. semanticscholar.org To overcome these issues, a PMMA-sorbitol-based capsule system has been developed where the permeability can be precisely controlled. davidpublisher.com

The fabrication process involves creating capsules with varying wall thicknesses and sorbitol content. semanticscholar.org Research has explored capsules with wall thicknesses ranging from 0.3 to 0.6 mm and sorbitol weight percentages from 40% to 70% (w/w). semanticscholar.org The permeability of these capsules is directly influenced by these two parameters. Scanning electron microscopy (SEM) has shown that the formation of channels within the capsule walls is well-correlated with both the sorbitol content and the wall thickness. semanticscholar.orgmdpi.com By dissolving, sorbitol creates a network of pores, enhancing the permeability of the otherwise impermeable PMMA matrix.

In vitro studies using Bromophenol Blue (BPB) as a diffusion marker confirmed that the release rate is dependent on the capsule's physical characteristics. semanticscholar.org Further investigations into antibiotic release demonstrated the system's efficacy. Capsules with wall thicknesses of 0.5 or 0.6 mm and sorbitol content of 60 or 70 w/w% were loaded with antibiotics such as gentamicin (B1671437), amikacin (B45834), and tobramycin (B1681333). davidpublisher.com These capsules released 70-100% of their gentamicin load, showing superior and more extended release profiles compared to conventional antibiotic-loaded PMMA beads. davidpublisher.com The release kinetics for amikacin and tobramycin were found to be similar to those of gentamicin, highlighting the versatility of this system for local antibiotic delivery. davidpublisher.com

Permeability Control of PMMA-Sorbitol Capsules
ParameterRange InvestigatedEffect on PermeabilityReference
Sorbitol Content40-70 w/w%Higher content increases permeability and canalization semanticscholar.org
Wall Thickness0.3-0.6 mmThinner walls increase the release rate semanticscholar.org

Sorbitol-Laced Hydrogel-Forming Microneedles for Material Property Enhancement

Sorbitol has been incorporated into hydrogel-forming microneedles (MNs) to enhance their material properties for applications such as minimally invasive sampling of dermal interstitial fluid (ISF). researchgate.netmdpi.com A novel sorbitol-laced hydrogel-forming microneedle (Sor-Hyd-MN) system was fabricated using sorbitol and PEG 10,000 crosslinked with Gantrez® S-97 through a solvent-free esterification process. researchgate.netmdpi.com The inclusion of sorbitol, a hyperosmolyte, significantly improves the fluid absorption and mechanical strength of the microneedles. researchgate.netmdpi.com

The sorbitol-laced hydrogel demonstrates superior fluid uptake, achieving a 685% increase in mass when placed in an aqueous medium for 15 minutes, compared to a 436% increase for the control hydrogel without sorbitol. researchgate.netmdpi.com This rapid swelling is crucial for efficiently drawing ISF from the skin. When inserted into ex vivo neonatal porcine skin, the Sor-Hyd-MNs showed rapid absorption of dermal ISF, creating swollen microchannels that were 1.2 times wider than those formed by the control formulation. researchgate.netmdpi.com

Mechanically, the Sor-Hyd-MNs exhibit significantly enhanced properties. When subjected to a compressive force of 32 N (an analogue for human thumb pressure), the Sor-Hyd-MNs showed a minimal height reduction of only 0.9%. researchgate.netmdpi.com This is a substantial improvement over the control microneedles (3.9% height reduction) and microneedles made with mannitol (B672) (28.5% reduction), another sugar alcohol. researchgate.netmdpi.commdpi.com This robustness ensures the microneedles can effectively penetrate the skin without breaking. Furthermore, the incorporation of sorbitol improved the extraction efficiency of model compounds from the ISF, with the Sor-Hyd-MN achieving an extraction efficiency of 52.4% for isoniazid (B1672263) and 54.4% for theophylline, significantly higher than the control formulation. researchgate.netmdpi.com

Comparison of Sorbitol-Laced Microneedles (Sor-Hyd-MN) vs. Control
PropertySor-Hyd-MNControl-MNReference
Fluid Absorption (Mass Increase in 15 min)685%436% researchgate.netmdpi.com
Mechanical Strength (Height Reduction @ 32 N)0.9%3.9% researchgate.netmdpi.com
Isoniazid Extraction Efficiency52.4%Significantly Lower researchgate.netmdpi.com
Theophylline Extraction Efficiency54.4%Significantly Lower researchgate.netmdpi.com

Biomimetic Polymers for Interface Engineering

Sorbitol serves as a valuable monomer in the synthesis of biocompatible and biodegradable polyesters with potential applications in tissue engineering and drug delivery, where interface properties are critical. The unique structure of the sorbitol molecule, which contains multiple hydroxyl groups with different reactivities, allows for the creation of polymers with pendant functional groups that can be used for surface modification.

In the enzymatic polymerization of poly(sorbitol adipate), the enzyme catalyst selectively reacts with the two primary hydroxyl groups on the sorbitol molecule, leaving its four secondary hydroxyl groups free. These available hydroxyl groups on the polymer backbone can be subsequently modified, for example, by grafting with other polymers like poly(ethylene glycol) (PEG). This modification enhances properties such as water solubility and allows for the engineering of the polymer's surface to control interactions at the biological interface.

Furthermore, new series of sorbitol-based polyester (B1180765) elastomers have been synthesized through catalyst-free melt polycondensation, using sorbitol with various diacids and diols. These polymers are composed of structural units that are endogenous to human metabolism, making them inherently biocompatible. The physical, mechanical, and thermal properties of these copolyesters can be tailored by changing the comonomers. This versatility allows for the design of materials with specific characteristics suitable for soft tissue engineering applications, which could be further enhanced with appropriate surface modifications to control cellular interactions and other interfacial phenomena.

Bioinspired Materials for Lubrication and Tribology

A review of the available scientific literature did not yield specific research detailing the application of this compound-based systems in the context of bioinspired materials for lubrication and tribology. While the field of bioinspired lubrication is an active area of research, with studies focusing on materials like hydrogels and biomimetic polymers to mimic natural lubrication systems, a direct connection to sorbitol or this compound in this application is not documented in the reviewed sources.

Reaction Kinetics and Process Modeling in Monomer Synthesis

The synthesis of this compound, a (meth)acrylic acid ester of sorbitol, can be achieved through several chemical pathways, each with distinct reaction kinetics and process considerations. The monomer is typically not a single compound but rather a mixture of molecules where a varying number of sorbitol's six hydroxyl groups are esterified. The average number of methacrylate groups per sorbitol molecule can range from 0.1 to 6.0. google.com

Common synthesis methods include:

Dehydration Esterification: This process involves the direct reaction of sorbitol with (meth)acrylic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid. google.com The reaction is driven by the removal of water. The kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants. The use of (meth)acrylic acid is typically in the range of 0.5 to 30 moles per mole of sorbitol, depending on the desired degree of substitution. google.com

Transesterification: Sorbitol is reacted with a (meth)acrylic acid ester (e.g., methyl methacrylate) in the presence of a catalyst. google.com This equilibrium-driven reaction often requires the removal of a small alcohol byproduct (e.g., methanol) to proceed to high conversion.

Reaction with (Meth)acrylic Halide: A more reactive route involves reacting sorbitol with a (meth)acrylic halide, such as (meth)acryloyl chloride. google.com This reaction is typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrogen halide byproduct. The reaction can be carried out at lower temperatures, often between 0°C and 40°C. google.com

Process modeling for these syntheses must account for the multiple reactive sites on the sorbitol molecule. The primary hydroxyl groups at the C1 and C6 positions are generally more reactive than the secondary hydroxyl groups, leading to a complex mixture of regioisomers. Kinetic models for such systems often follow Langmuir–Hinshelwood type equations, particularly with heterogeneous catalysts, which consider the adsorption-desorption equilibrium of reactants on the catalyst surface. researchgate.net For the related synthesis of isosorbide (a dehydrated derivative of sorbitol), optimal conditions have been identified, such as a reaction temperature of 130°C with 1% w/w of p-toluenesulfonic acid catalyst, achieving high yields. nih.govdntb.gov.ua Similar optimization studies are crucial for controlling the synthesis of this compound.

The progress of these reactions can be monitored by quantifying the consumption of reactants and the formation of products and byproducts using techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com

Table 1: Synthesis Methods for Sorbitol (Meth)acrylate google.com
MethodReactantsTypical Catalyst/ReagentKey Process Feature
Dehydration EsterificationSorbitol + (Meth)acrylic AcidAcid Catalyst (e.g., p-toluenesulfonic acid)Removal of water byproduct
TransesterificationSorbitol + (Meth)acrylic Acid EsterTransesterification CatalystRemoval of alcohol byproduct
Reaction with Acyl HalideSorbitol + (Meth)acryloyl ChlorideBase (e.g., triethylamine)Neutralization of HCl byproduct

Polymerization Mechanisms and Kinetic Studies

This compound monomers, particularly those with multiple methacrylate groups, are polymerized to form highly crosslinked networks. The primary mechanism for this is free-radical polymerization, which can be initiated by thermal decomposition of an initiator or by photochemical activation (photopolymerization). google.comkpi.ua

The polymerization kinetics of multifunctional methacrylates are characterized by several key phenomena:

Autodeceleration: At very high conversions, the propagation reaction also becomes diffusion-controlled as monomer mobility becomes restricted in the vitrified network. This leads to a sharp decrease in the polymerization rate and limits the final conversion of double bonds. kpi.ua

Reaction Diffusion: In densely crosslinked systems, the termination mechanism is dominated by reaction diffusion, where the reactive radical ends move primarily through the process of propagation, rather than by segmental motion of the entire chain. kpi.ua

Kinetic studies using methods like differential scanning calorimetry (DSC) can be used to measure polymerization rates and conversion. kpi.uaresearchgate.net The kinetic constants for propagation (kp) and termination (kt) are crucial for modeling the process. For methacrylates, these constants are generally lower than for their acrylate (B77674) counterparts, resulting in slower polymerization rates. kpi.ua Furthermore, increasing the number of methacrylate groups in a monomer (i.e., higher functionality) tends to decrease the kinetic constants due to the higher initial viscosity of the monomer. kpi.ua

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed. umn.edunih.gov These methods allow for greater control over the polymer architecture, molecular weight, and the formation of more uniform networks compared to conventional free-radical polymerization. nih.gov

Structure-Property Relationships in this compound Polymers

The physical and mechanical properties of polymers derived from this compound are intrinsically linked to the monomer's structure and the resulting polymer network architecture.

Sorbitol possesses two primary and four secondary hydroxyl groups, which exhibit different reactivities during the synthesis of this compound. Esterification often occurs preferentially at the more accessible primary hydroxyls. This results in a monomer product that is a statistical mixture of various regioisomers, each with a different number and position of methacrylate groups.

This inherent heterogeneity in the monomer's regiochemistry has a profound impact on the final polymer network. A random distribution of reactive methacrylate groups along the sorbitol backbone leads to a more irregular and amorphous polymer network. uomustansiriyah.edu.iq This irregularity can hinder crystallization and affect properties such as the glass transition temperature (Tg) and mechanical strength. For instance, in the related monomer acetylated methacrylic isosorbide (AMI), functionalization occurs preferentially at the endo hydroxyl group, and the resulting mixture of regioisomers produces a polymer with a high Tg of approximately 130°C. umn.eduacs.org A controlled synthesis that favors a specific regioisomer of this compound could potentially lead to more uniform network structures with tailored properties.

The molecular architecture of this compound polymers, particularly the crosslinking density, is a dominant factor in determining their thermomechanical behavior.

Crosslinking Density: As this compound is a multifunctional monomer, it acts as a cross-linker, forming a three-dimensional polymer network. The crosslinking density (νe) is directly related to the average number of methacrylate groups per sorbitol molecule. A higher degree of methacrylation leads to a higher crosslinking density.

Thermomechanical Properties: An increase in crosslinking density restricts the mobility of polymer chains. This leads to a significant increase in key thermomechanical properties. As demonstrated with the closely related cross-linker isosorbide dimethacrylate, increasing its concentration in a polymer formulation raises the storage modulus (E') and the glass transition temperature (Tg). dntb.gov.uanih.gov Polymers based on this compound are expected to follow the same principle, where a higher degree of substitution on the monomer results in a stiffer and more thermally stable polymer network.

The mechanical properties of polymers are highly sensitive to temperature. For polymethacrylates, increasing the temperature generally leads to a decrease in elastic modulus and tensile strength, but an increase in ductility. uomustansiriyah.edu.iq The high density of hydroxyl and ester groups in this compound polymers contributes to their rigidity and thermal stability.

Table 2: Effect of Crosslinking on Polymer Properties (Qualitative)
Architectural FeatureEffectImpact on Thermomechanical Behavior
Increasing Degree of MethacrylationIncreases crosslinking densityHigher Glass Transition Temperature (Tg) dntb.gov.uanih.gov
Increasing Crosslinking DensityRestricts polymer chain mobilityHigher Storage Modulus (E') dntb.gov.uanih.gov
Irregular Monomer RegiochemistryCreates a more amorphous networkPotentially broader glass transition region uomustansiriyah.edu.iq

Interfacial Interactions and Supramolecular Assembly

The chemical structure of sorbitol, with its high density of hydroxyl groups, introduces the capacity for significant non-covalent interactions within the polymer networks.

Even after esterification, this compound monomers can retain unreacted hydroxyl groups, especially when the degree of substitution is less than six. These residual hydroxyl groups, along with the carbonyl groups of the methacrylate esters, can act as hydrogen bond donors and acceptors, respectively. researchgate.netnih.gov

These hydrogen bonds create an additional, physical network superimposed on the primary covalent crosslinks. This has several important consequences:

Enhanced Mechanical Properties: Hydrogen bonding acts as a reinforcing mechanism, increasing the stiffness and strength of the polymer. nih.gov Strong intermolecular interactions can provide mechanical properties comparable to more highly converted systems. researchgate.net

Reduced Polymer Chain Mobility: The formation of hydrogen bonds restricts the segmental motion of polymer chains, which can further increase the glass transition temperature. rcsi.com

Influence on Diffusion: In polymer networks, hydrogen bonding can significantly reduce the diffusion of small molecules through the matrix by creating specific binding interactions. rcsi.comrcsi.com

The presence and strength of hydrogen bonding can be investigated using techniques like Fourier-transform infrared spectroscopy (FT-IR). nih.gov The ability of sorbitol-derived building blocks to self-assemble into complex structures, such as nanofibers in hydrogels, is driven by directed interactions like hydrogen bonding, highlighting the importance of these forces in dictating supramolecular structure. nih.govrsc.org

Theoretical Frameworks and Mechanistic Understanding

The gelation of sorbitol methacrylate (B99206) during polymerization is a complex process governed by the principles of radical polymerization, with the Trommsdorff gel effect playing a crucial role. This autoacceleration phenomenon is characteristic of the bulk polymerization of many methacrylate monomers. chempedia.info The effect arises from a significant decrease in the termination rate of the growing polymer chains, leading to a rapid increase in both the polymerization rate and the molecular weight of the resulting polymer. nih.gov

The mechanism can be understood by considering the diffusional limitations that arise as the polymerization progresses. In the initial stages, the monomer conversion is low, and the system has a relatively low viscosity. As the reaction proceeds, the concentration of the polymer increases, leading to a more viscous medium. This increased viscosity hinders the movement of the large, growing polymer radicals, making it difficult for two of them to come together and terminate. mdpi.com In contrast, the smaller monomer molecules can still diffuse relatively easily to the active radical sites, allowing the propagation reaction to continue at a high rate. researchgate.net

The gel point is reached when a continuous, cross-linked polymer network is formed throughout the system, leading to a dramatic increase in viscosity and the loss of fluidity. wikipedia.org In the context of multifunctional methacrylates like sorbitol methacrylate, which possesses multiple reactive methacrylate groups, the potential for cross-linking and gelation is particularly high. The formation of this three-dimensional network structure is a key feature of the gelation process.

The following table provides a conceptual overview of the stages of gelation in this compound polymerization, incorporating the Trommsdorff effect.

Stage of Polymerization Monomer Conversion Viscosity Termination Rate (kt) Propagation Rate (kp) Overall Polymerization Rate Key Phenomena
Initial Phase LowLowHighHighRelatively ConstantLinear increase in conversion.
Onset of Gel Effect IntermediateIncreasingDecreasingHighRapidly Increasing (Autoacceleration)Trommsdorff effect begins.
Gel Phase HighVery HighVery LowDecreasingDecreasingFormation of a continuous polymer network.
Vitrification Very HighSolid (Glassy)NegligibleNegligibleApproaches ZeroReaction is quenched due to lack of mobility.

This table is a generalized representation of the gelation process in methacrylate polymerization and is applicable to this compound.

Sorbitol and its derivatives are well-known for their ability to act as nucleating agents in various polymer systems, significantly influencing the crystallization behavior and the orientation of crystalline structures within the resulting composites. acs.orgacs.org When this compound is incorporated into a polymer matrix, its sorbitol moiety can induce and modify the crystallization of the host polymer.

The primary mechanism by which sorbitol-based nucleating agents function is through the formation of a fine, fibrillar network within the polymer melt. acs.orgresearchgate.net These nanofibrils, which are oriented by the shear and elongational flow during processing, serve as nucleation sites for the subsequent crystallization of the polymer. acs.org This leads to a higher density of smaller, more uniform spherulites, which can enhance the mechanical and optical properties of the material. researchgate.net

The addition of sorbitol derivatives has been shown to increase the crystallization temperature of polymers like polypropylene (B1209903) (PP), indicating a more efficient crystallization process. cnrs.fr For instance, the presence of a sorbitol-based nucleating agent can increase the crystallization temperature of a random copolymer polypropylene by as much as 15 °C. researchgate.net This accelerated crystallization is a significant advantage in industrial processing, as it can lead to shorter cycle times. cnrs.fr

The orientation of the crystalline structures within the polymer composite is also heavily influenced by the presence of sorbitol-based nucleating agents. The oriented nanofibrils of the sorbitol derivative can template the growth of the polymer crystals, leading to a high degree of molecular orientation in the final product. acs.orgresearchgate.net This is particularly evident in processes like melt spinning of fibers, where the flow field aligns the nucleating agent's fibrils, which in turn directs the crystallization of the polymer chains. acs.org Wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) are common techniques used to study this crystal orientation. acs.orgresearchgate.net

The following table summarizes the effects of a sorbitol-based nucleating agent, 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS), on the crystallization and orientation of polypropylene fibers.

DMDBS Content (% w/w) Young's Modulus (GPa) Crystal Orientation (Herman's Orientation Function, fc) Effect on Crystallization
02.50.85Standard crystallization behavior.
0.23.00.90Increased nucleation and orientation.
0.43.50.95Optimal orientation and mechanical properties.
0.63.20.92Reduced efficiency at higher concentrations.

Data adapted from studies on sorbitol-based nucleating agents in polypropylene. acs.org

In another study focusing on poly(lactic acid) (PLA) films, a sorbitol-based nucleating agent, 1,2,3-tridesoxy-4,6:5,7-bis-O-[(4-propylphenyl) methylene]-nonitol (TBPMN), was shown to significantly impact the degree of crystallinity. utwente.nl

TBPMN Content (wt%) Degree of Crystallinity (%) Crystallization Half-Time (min) at 100 °C Crystal Structure (from WAXS)
0< 56.5Amorphous/Semicrystalline
1~10Not Reportedα- and α'-crystals
239.61.0α- and α'-crystals
4~40Not Reportedα- and α'-crystals

Data from a study on a sorbitol-based nucleating agent in poly(lactic acid). utwente.nl

These findings highlight the significant role that the sorbitol moiety in this compound can play in controlling the crystallization and orientation phenomena in polymer composites, ultimately influencing their final properties. The use of X-ray diffraction techniques is crucial for characterizing the crystalline structure and the degree of orientation in these materials. cnrs.frthermofisher.com

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies and Process Intensification

Current research is actively exploring more efficient and sustainable methods for the synthesis of sorbitol methacrylate (B99206). Traditional batch processes are being challenged by novel approaches that offer improved control, higher yields, and reduced environmental impact.

One of the most promising avenues is the adoption of continuous flow systems . These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher throughput. For instance, the continuous-flow dehydration of sorbitol to isosorbide (B1672297), a precursor for some methacrylate derivatives, has been successfully demonstrated using heterogeneous catalysts like β zeolite. acs.org This approach minimizes the formation of byproducts and allows for efficient catalyst recycling. acs.org The principles of this technology can be readily adapted for the direct methacrylation of sorbitol in a continuous setup.

Process intensification , a key strategy in modern chemical manufacturing, is also being applied to sorbitol methacrylate synthesis. This involves the use of innovative reactor designs, alternative energy sources like microwave irradiation, and highly efficient catalytic systems to accelerate reaction rates and improve energy efficiency. nih.govacs.org For example, enzymatic catalysis, such as the use of Novozym 435, has shown significant promise in the synthesis of sorbitol esters, offering high selectivity and mild reaction conditions. nih.gov The intensification of these enzymatic processes through techniques like solvent-free reactions and microwave heating is an active area of research. nih.govacs.org

Furthermore, the development of novel catalytic systems is crucial for advancing synthetic methodologies. This includes the exploration of solid acid catalysts, ion-exchange resins, and bifunctional catalysts that can promote the esterification of sorbitol with methacrylic acid or its derivatives with high efficiency and selectivity.

Traditional synthesis methods for sorbitol (meth)acrylate include:

Dehydration Esterification: Reacting sorbitol with (meth)acrylic acid in the presence of a catalyst. google.com

Transesterification: Reacting sorbitol with a (meth)acrylic acid ester. google.com

Reaction with (Meth)acrylic Acid Halide: Involving the dehydrohalogenation of sorbitol. google.com

A novel ester exchange reaction has also been developed, which avoids the use of strong acid catalysts and the subsequent water washing process, leading to products with lower viscosity and higher purity. toagoseiamerica.com

Development of Multi-functional this compound Derivatives

Sorbitol's six hydroxyl groups offer a unique platform for the creation of a wide array of multi-functional methacrylate derivatives with tailored properties. By controlling the degree of methacrylation, researchers can fine-tune the crosslinking density, mechanical strength, and thermal properties of the resulting polymers.

Future research will focus on the synthesis of a diverse library of this compound derivatives with varying functionalities. This includes:

Partial Methacrylation: Synthesizing sorbitol monomethacrylate, dimethacrylate, and other partially substituted esters to create linear or branched polymers with controlled architectures. The ratio of the methacryloyl group to the hydroxyl group can be adjusted to control properties like curing speed, viscosity, and adhesion. google.com

Modification of Remaining Hydroxyl Groups: Functionalizing the unreacted hydroxyl groups with other chemical moieties to introduce additional properties such as hydrophilicity, flame retardancy, or antimicrobial activity.

Copolymerization: Copolymerizing this compound with other monomers to create materials with a broad spectrum of properties. For example, copolymerization with diols and diacids can be used to create biodegradable elastomers. nih.govmdpi.com

The development of these multi-functional derivatives will expand the application range of this compound into areas such as advanced coatings, biomedical devices, and functional hydrogels. For instance, ethoxylated sorbitol acrylate (B77674) has shown promise as a multifunctional acrylate with high water solubility and excellent UV curability, making it suitable for water-soluble UV paints and antistatic coatings. toagoseiamerica.com

Advanced Characterization Techniques for Complex Heterogeneous Systems

As the complexity of this compound-based materials increases, so does the need for advanced characterization techniques to understand their structure-property relationships. The resulting polymers are often complex, heterogeneous systems, particularly when they are crosslinked or part of a composite material.

Future research will rely on a suite of advanced analytical methods to probe these materials at multiple length scales:

Analytical TechniqueInformation Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups and monitoring of polymerization reactions. researchgate.net
Mass Spectrometry (MS) Determination of molecular weight and structural verification of synthesized monomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of monomers and polymers, including the degree of substitution. nih.govresearchgate.net
X-ray Diffraction (XRD) Analysis of the crystalline structure of the materials. researchgate.net
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as glass transition temperature (Tg) and melting point (Tm), as well as curing kinetics. nih.govmdpi.com
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and degradation behavior. nih.govmdpi.com
Dynamic Mechanical Analysis (DMA) Characterization of viscoelastic properties, including storage modulus and glass transition temperature. researchgate.net
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of molecular weight distribution of polymers.
Atomic Force Microscopy (AFM) Visualization of surface morphology and phase separation in polymer blends and composites. nih.gov

These techniques, often used in combination, will provide a comprehensive understanding of the molecular, morphological, and macroscopic properties of this compound-based materials, enabling researchers to establish clear links between synthesis parameters, material structure, and performance.

Integration of Computational Chemistry and Machine Learning for Material Design

The integration of computational chemistry and machine learning is set to revolutionize the design and discovery of new materials, and this compound is no exception. These powerful tools can accelerate the development process by predicting material properties and optimizing synthesis conditions, reducing the need for extensive trial-and-error experimentation. researchgate.net

Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be employed to:

Model the polymerization process of this compound at the atomic level. cam.ac.ukmdpi.com

Predict the conformational preferences of the monomer and the resulting polymer chains.

Calculate key properties such as reactivity ratios, mechanical moduli, and thermal stability. nih.gov

Simulate the interactions between this compound-based polymers and other components in a formulation.

Machine learning (ML) algorithms can be trained on existing experimental and computational data to:

Develop predictive models for structure-property relationships. nih.govresearchgate.net

Identify promising candidate molecules with desired properties from large virtual libraries. mdpi.comberkeley.edu

Optimize reaction conditions for the synthesis of this compound and its derivatives.

Accelerate the analysis of large datasets generated from high-throughput experiments and simulations.

By combining these computational approaches, researchers can create a powerful in-silico framework for the rational design of novel this compound-based materials with precisely tailored properties. This data-driven approach will significantly shorten the material development cycle and enable the exploration of a much larger design space than is currently feasible with purely experimental methods. researchgate.net

Exploration of New Application Domains for this compound-Based Materials

The unique properties of this compound, including its bio-based origin, multi-functionality, and tunable properties, make it a promising candidate for a wide range of applications. While initial applications have focused on areas like coatings and resins, future research will explore its potential in more advanced and specialized domains. google.com

Emerging application areas for this compound-based materials include:

Biomedical Materials: The biocompatibility and biodegradability of sorbitol-based polymers make them attractive for applications such as drug delivery systems, tissue engineering scaffolds, and medical adhesives. researchgate.netmdpi.com

3D Printing Resins: The UV-curable nature of this compound makes it suitable for use in stereolithography (SLA) and other 3D printing technologies for the fabrication of complex, bio-based objects.

Sustainable Composites: As a bio-based resin, this compound can be used as a matrix for natural fiber-reinforced composites, offering a sustainable alternative to petroleum-based materials.

Functional Hydrogels: The high hydrophilicity and crosslinking potential of this compound make it an excellent building block for stimuli-responsive hydrogels for applications in sensors, actuators, and controlled release systems.

Optical Materials: The potential for creating polymers with high clarity and tunable refractive index could lead to applications in optical lenses, coatings, and waveguides. google.com

The exploration of these new application domains will be driven by a deeper understanding of the structure-property relationships of this compound-based materials and the development of novel formulations and processing techniques.

Strategies for Tailoring Polymer Properties for Specific Performance Requirements

A key advantage of this compound is the ability to tailor the properties of the resulting polymers to meet the specific demands of a particular application. This can be achieved through a variety of strategies that control the molecular architecture, morphology, and composition of the material.

Future research will focus on developing and refining these tailoring strategies:

StrategyDescriptionImpact on Properties
Control of Methacrylation Degree Precisely controlling the number of methacrylate groups per sorbitol molecule. google.comAffects crosslink density, hardness, flexibility, and curing speed. azom.com
Copolymerization Introducing other comonomers with different functionalities into the polymer chain. mdpi.comModifies mechanical properties, thermal stability, hydrophilicity, and biodegradability. nih.gov
Blending with other Polymers Physically mixing this compound-based polymers with other polymers.Creates materials with synergistic properties, such as improved toughness or impact resistance.
Incorporation of Nanofillers Dispersing nanoparticles (e.g., clays, silica, carbon nanotubes) within the polymer matrix.Enhances mechanical strength, thermal stability, and barrier properties.
Architectural Control Synthesizing polymers with specific architectures, such as branched, hyperbranched, or star-shaped polymers.Influences viscosity, solubility, and mechanical behavior.

By systematically employing these strategies, researchers can create a vast library of this compound-based materials with a wide range of properties, from soft and flexible elastomers to hard and rigid thermosets. This versatility will be critical for expanding the adoption of this compound in diverse technological fields.

Q & A

Q. What are the standard methods for synthesizing sorbitol methacrylate, and how can its structural integrity be confirmed experimentally?

this compound is typically synthesized via reversible deactivation radical polymerization (RDRP), which allows precise control over polymer architecture. Key steps include:

  • Monomer preparation : Sorbitol is functionalized with methacrylate groups using esterification catalysts (e.g., sulfuric acid or enzyme-mediated reactions).
  • Polymerization : RDRP techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) are employed to create well-defined glycopolymer brushes .
  • Structural confirmation : Nuclear magnetic resonance (NMR) for functional group analysis, Fourier-transform infrared spectroscopy (FTIR) for ester linkage verification, and gel permeation chromatography (GPC) for molecular weight distribution. Ensure purity via elemental analysis and differential scanning calorimetry (DSC) .

Q. How should researchers design experiments to confirm the identity and purity of this compound in novel applications?

  • Identity validation : Use a combination of spectroscopic methods:
    • 1^1H/13^13C NMR : Confirm methacrylate substitution patterns and carbohydrate backbone integrity.
    • Mass spectrometry (MS) : Validate molecular weight and detect side products (e.g., incomplete esterification).
  • Purity assessment :
    • Chromatography : High-performance liquid chromatography (HPLC) with refractive index/evaporative light scattering detectors.
    • Thermal analysis : DSC to identify melting points and thermal degradation behavior.
    • Elemental analysis : Match experimental C/H/O ratios to theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound polymerization kinetics across studies?

Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, initiator concentration). To address this:

  • Systematic variable testing : Isolate factors like temperature, monomer-to-initiator ratio, and oxygen inhibition effects using design of experiments (DoE).
  • Kinetic modeling : Apply the Mayo equation to assess chain-transfer effects or use Arrhenius plots to compare activation energies.
  • Cross-validation : Replicate conflicting studies under identical conditions and analyze deviations using statistical tools (e.g., ANOVA) .

Q. What strategies optimize this compound-based hydrogels for controlled drug delivery while minimizing batch-to-batch variability?

  • Parameter optimization :
    • Crosslinking density : Adjust the ratio of this compound to crosslinkers (e.g., PEG diacrylate) to balance mechanical strength and drug release rates.
    • Solvent selection : Use aqueous/organic solvent mixtures to control polymer solubility and phase separation.
  • Quality control : Implement real-time monitoring (e.g., in-line Raman spectroscopy) during synthesis. Validate reproducibility via rheology (e.g., storage/loss modulus) and drug release profiling (e.g., Franz diffusion cells) .

Q. How can this compound’s hygroscopicity be quantified and mitigated in humidity-sensitive applications?

  • Quantification : Gravimetric analysis under controlled humidity (e.g., dynamic vapor sorption) to measure water uptake.
  • Mitigation strategies :
    • Copolymerization : Blend with hydrophobic monomers (e.g., methyl methacrylate) to reduce hygroscopicity.
    • Surface modification : Apply plasma treatment or layer-by-layer coatings (e.g., polydopamine) to create moisture barriers .

Methodological and Analytical Challenges

Q. What are best practices for normalizing this compound concentration data in complex biological matrices (e.g., cell cultures)?

  • Internal standards : Use deuterated sorbitol or stable isotope-labeled analogs (e.g., 13^{13}C-sorbitol) for mass spectrometry.
  • Calibration curves : Prepare matrix-matched standards to account for ion suppression/enhancement effects.
  • Validation : Include spike-recovery experiments (85–115% acceptable range) and inter-day precision tests .

Q. How should researchers integrate this compound’s physicochemical properties into broader glycopolymer literature?

  • Comparative analysis : Benchmark properties (e.g., glass transition temperature, solubility) against structurally similar monomers (e.g., maltose methacrylate) .
  • Systematic reviews : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to align findings with existing hypotheses (e.g., "How does this compound’s hydrophilicity impact biofilm inhibition compared to other glycopolymers?") .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies using this compound-based biomaterials?

  • Animal welfare : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain Institutional Animal Care and Use Committee (IACUC) approval.
  • Biocompatibility testing : Pre-screen materials for cytotoxicity (ISO 10993-5) and immunogenicity (e.g., cytokine profiling) .

Q. How can researchers ensure reproducibility when publishing this compound synthesis protocols?

  • Detailed documentation : Report exact molar ratios, catalyst batches, and purification steps (e.g., dialysis molecular weight cutoff).
  • Data sharing : Deposit raw NMR/MS spectra and reaction kinetics data in open-access repositories (e.g., Zenodo).
  • Peer review : Invite methodologists to validate protocols during manuscript review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.